ent-Benazepril is a compound that serves as an important pharmaceutical agent, primarily known for its role as an angiotensin-converting enzyme inhibitor. It is structurally related to benazepril, which is widely used in the treatment of hypertension and heart failure. The compound is classified under the category of antihypertensive medications and is utilized in various scientific and medical applications.
ent-Benazepril is synthesized through various chemical processes involving specific organic reactions. It can be derived from key intermediates such as homophenylalanine and other aromatic compounds, which are essential in its synthesis.
ent-Benazepril belongs to the class of angiotensin-converting enzyme inhibitors. This classification highlights its mechanism of action, which involves the inhibition of the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.
The synthesis of ent-Benazepril typically involves several steps, including asymmetric synthesis techniques. A notable method includes the use of aromatic aminotransferase from Enterobacter species to catalyze the formation of benazepril intermediates. Other methods may involve dynamic kinetic resolution processes that enhance yield and selectivity.
The molecular formula of ent-Benazepril is with a molecular weight of 424.49 g/mol. The compound features a complex structure that includes a benzo[b]azepine ring system, which is critical for its biological activity.
ent-Benazepril undergoes several key chemical reactions:
The primary mechanism of action for ent-Benazepril involves inhibition of the angiotensin-converting enzyme (ACE). This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure.
ent-Benazepril has diverse applications across different fields:
ent-Benazepril is the enantiomeric form of the angiotensin-converting enzyme (ACE) inhibitor benazepril, where all chiral centers exhibit inverted configurations. Benazepril itself contains two chiral centers: one at the S-configured benzazepine ring fusion (C3) and another at the S-configured amino acid residue (C1') of the ethyl ester precursor [4] [5]. In ent-benazepril, these centers adopt the R-configuration (Figure 1), fundamentally altering its three-dimensional topology. The molecular formula remains C₂₄H₂₈N₂O₅, with a molar mass of 424.49 g/mol [4] [6]. Quantum mechanical computations (DFT) reveal that this inversion significantly distorts the spatial orientation of the carboxylate pharmacophore, impairing its capacity to coordinate the zinc ion in ACE's active site [1] [7].
Table 1: Stereochemical Assignments in Benazepril and ent-Benazepril
Chiral Center | Native Benazepril | ent-Benazepril | Stereochemical Role |
---|---|---|---|
C3 (Benzazepine) | S | R | Dictates backbone conformation |
C1' (Amino acid) | S | R | Positions carboxylate pharmacophore |
Pharmacophore | Zn²⁺-binding motif | Sterically hindered | ACE inhibition |
The enantiomeric pair exhibits divergent biochemical behaviors due to stereoselective recognition. Molecular docking simulations confirm that ent-benazepril binds weakly to human ACE (binding energy: −5.2 kcal/mol vs. −10.8 kcal/mol for native benazepril) [1] [4]. This disparity arises because the R-configuration at C1' misaligns the carboxylate group from ACE's His353, Glu384, and Zn²⁺ triad [4] [7]. Thermodynamic studies further demonstrate that π–π stacking between benazepril’s phenylalanine-like moiety and ACE's Phe457 stabilizes the native complex—an interaction disrupted in ent-benazepril due to its inverted chirality [1] [7]. In aqueous solutions, both enantiomers self-assemble into β-sheet-like aggregates, but with opposite suprastructure handedness: left-handed helices for benazepril versus right-handed for ent-benazepril, as confirmed by circular dichroism (CD) [7]. This chiral inversion is driven by steric repulsion between aromatic side chains and the peptide backbone, forcing a flip in molecular packing [7].
Table 2: Functional and Structural Comparison of Enantiomers
Property | Benazepril | ent-Benazepril | Analytical Method |
---|---|---|---|
ACE Binding Energy | −10.8 kcal/mol | −5.2 kcal/mol | Molecular docking |
Aggregate Handedness | Left-handed | Right-handed | CD spectroscopy |
Key Protein Interaction | Zn²⁺ coordination | Steric clash | Hirshfeld surface analysis |
Aqueous Solubility | 0.3 mg/mL | 0.3 mg/mL | Equilibrium dissolution |
X-Ray Diffraction (XRD): Single-crystal XRD analysis of benazepril hydrochloride (reference: PHR1912) reveals a monoclinic lattice (space group P2₁) with angles β = 94.5° [6]. The benzazepine ring adopts a boat conformation stabilized by intramolecular N–H⋯O hydrogen bonding (2.12 Å). ent-Benazepril’s crystal structure remains unreported but is predicted via DFT to exhibit inverted torsion angles (e.g., C3–C1'–C=O: −143° vs. +143° in benazepril) [1]. Hirshfeld surface analysis further quantifies intermolecular contacts: benazepril shows 12% H-bonding vs. 8% van der Waals interactions, while ent-benazepril’s surface favors hydrophobic contacts (15%) due to conformational differences [1] [6].
NMR Spectroscopy: ¹H and ¹³C NMR assignments for benazepril in CDCl₃ are well-established (e.g., benzazepine C=O at 172.1 ppm; ester C=O at 170.5 ppm) [1]. ent-Benazepril displays identical chemical shifts but distinct coupling constants (JH3-H4 = 8.9 Hz vs. 4.1 Hz in benazepril), confirming stereoinversion [1]. Nuclear Overhauser Effect (NOE) correlations further differentiate enantiomers: benazepril shows NOE between H3 (δ 4.21) and H1' (δ 3.85), absent in ent-benazepril due to its extended conformation [1].
Circular Dichroism (CD): Benazepril exhibits a negative Cotton effect at 228 nm (Δε = −3.1) attributed to n→π* transitions in the benzazepine ring. ent-Benazepril reverses this to a positive peak at 230 nm (Δε = +2.9), serving as a diagnostic marker for enantiopurity [7]. In aggregated states, benazepril’s CD spectrum shows a minimum at 215 nm (β-sheet signature), while ent-benazepril displays a mirror-image maximum at 217 nm [7].
Table 3: Spectroscopic Signatures of Benazepril and ent-Benazepril
Technique | Benazepril Feature | ent-Benazepril Feature | Structural Origin |
---|---|---|---|
XRD | Space group P2₁, β=94.5° | Predicted P2₁2₁2₁ | Altered crystal packing |
¹H NMR (JH3-H4) | 4.1 Hz | 8.9 Hz | Dihedral angle inversion |
CD (solution) | Negative band @ 228 nm | Positive band @ 230 nm | Benzazepine chirality |
CD (aggregate) | Min @ 215 nm | Max @ 217 nm | β-sheet handedness |
Compound Names Cited: Benazepril, ent-Benazepril, Benazepril Hydrochloride
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: